molecular formula C6H13NO B3052343 ((1R,2R)-2-Aminocyclopentyl)methanol CAS No. 40482-06-2

((1R,2R)-2-Aminocyclopentyl)methanol

Cat. No.: B3052343
CAS No.: 40482-06-2
M. Wt: 115.17 g/mol
InChI Key: JFLVVCGMJYMWML-NTSWFWBYSA-N
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Description

((1R,2R)-2-Aminocyclopentyl)methanol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms. The stereochemistry of this compound is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2R)-2-Aminocyclopentyl)methanol typically involves the reduction of a suitable precursor, such as a cyclopentanone derivative. One common method includes the use of a chiral reducing agent to ensure the desired stereochemistry. For example, the reduction of (1R,2R)-2-aminocyclopentanone with sodium borohydride in the presence of a chiral catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods often utilize high-pressure hydrogen gas and a metal catalyst, such as palladium on carbon, to achieve efficient and selective reduction of the precursor compound .

Chemical Reactions Analysis

Types of Reactions

((1R,2R)-2-Aminocyclopentyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ((1R,2R)-2-Aminocyclopentyl)methanol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds .

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its chiral nature allows for the exploration of stereospecific interactions with biological macromolecules .

Medicine

Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile scaffold for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for the production of high-value products .

Mechanism of Action

The mechanism of action of ((1R,2R)-2-Aminocyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active site residues, influencing the activity of the target protein. Additionally, the compound’s chiral nature allows for selective binding to enantiomer-specific sites, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((1R,2R)-2-Aminocyclopentyl)methanol is unique due to its specific (1R,2R) stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and binding affinities, making it a valuable tool for stereochemical studies and applications.

Properties

IUPAC Name

[(1R,2R)-2-aminocyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVVCGMJYMWML-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542709
Record name [(1R,2R)-2-Aminocyclopentyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40482-06-2
Record name rel-(1R,2R)-2-Aminocyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40482-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1R,2R)-2-Aminocyclopentyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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